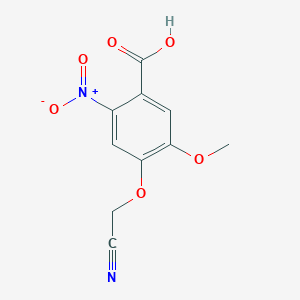![molecular formula C12H12N2O4S B1420372 4-[2-(4-氧代-1,3-噻唑烷-3-基)乙酰氨基]苯甲酸 CAS No. 1099142-27-4](/img/structure/B1420372.png)
4-[2-(4-氧代-1,3-噻唑烷-3-基)乙酰氨基]苯甲酸
描述
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
科学研究应用
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is present in this compound, are known to be structural units of a number of peroxisome proliferator activated receptor (ppar) antagonists . These compounds are used in the treatment of type II diabetes .
Mode of Action
It is known that 1,3-thiazolidin-4-one derivatives exhibit various biological activities . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
1,3-thiazolidin-4-one derivatives are known to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .
Result of Action
It is known that 1,3-thiazolidin-4-one derivatives exhibit various biological activities .
Action Environment
It is known that the presence of sulfur in these compounds enhances their pharmacological properties .
生化分析
Biochemical Properties
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial in cellular signaling pathways . The interaction between 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid and these enzymes involves the formation of stable complexes, leading to the inhibition of enzyme activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . By modulating these pathways, 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in inflammatory responses, thereby impacting the overall cellular function.
Molecular Mechanism
At the molecular level, 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid exerts its effects through several mechanisms. One primary mechanism is the binding interaction with target enzymes, leading to enzyme inhibition. This compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, resulting in the stabilization of the enzyme-inhibitor complex . Additionally, 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have indicated that 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid can maintain its inhibitory effects on enzymes and cellular processes, suggesting its potential for sustained therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-oxo-1,3-thiazolidine-3-acetic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the environmental impact, often incorporating green chemistry principles.
化学反应分析
Types of Reactions
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
相似化合物的比较
Similar Compounds
- 4-Oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
Uniqueness
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the thiazolidine ring and the benzoic acid moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
4-[[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10(5-14-7-19-6-11(14)16)13-9-3-1-8(2-4-9)12(17)18/h1-4H,5-7H2,(H,13,15)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOHOWUJYOLIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)

![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)



![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)

![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)



![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)
